1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Anticancer Cytotoxicity IC50

Choose this specific benzothiazole-pyrazole hybrid for its defined anticancer profile (MCF-7 IC50: 15.0 µM; HeLa IC50: 10.5 µM) and antimicrobial potential. This specific 3-phenyl substitution pattern is critical for reproducible biological screening, as minor structural changes can drastically alter potency. Rigorous analytical documentation included ensures reliable results. Not for generic substitution.

Molecular Formula C16H11N3OS
Molecular Weight 293.3g/mol
CAS No. 27979-00-6
Cat. No. B392593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
CAS27979-00-6
Molecular FormulaC16H11N3OS
Molecular Weight293.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H
InChIKeyUSKNSFTWIPDZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol (CAS: 27979-00-6): A Pharmacophore-Hybrid Scaffold for Targeted Research


1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol (CAS: 27979-00-6, C16H11N3OS) is a heterocyclic hybrid molecule that strategically conjugates a benzothiazole moiety with a pyrazol-5-ol core . This structural framework is associated with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects . The compound's calculated physical properties include a density of 1.4±0.1 g/cm³, a boiling point of 562.4±52.0 °C at 760 mmHg, and a molecular weight of 293.34 g/mol [1]. Commercially, it is available from multiple vendors with a standard purity of ≥95%, typically accompanied by analytical documentation including NMR, HPLC, or GC reports [1][2].

Why 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol (CAS: 27979-00-6) Cannot Be Substituted by Simple In-Class Analogs


Substituting the target compound with other benzothiazole-pyrazole hybrids carries substantial risk due to the profound impact of specific substituents on both electronic properties and biological potency. Comparative analyses of related derivatives demonstrate that variations in substituent groups—such as replacing a phenyl group with an alkyl chain or a methoxyphenyl moiety—significantly alter molecular properties and, consequently, the resulting biological activity profiles . This sensitivity is further underscored by the stark differences in in vitro efficacy observed across closely related analogs, where minor structural changes can lead to orders-of-magnitude differences in activity . Therefore, generic substitution without rigorous, compound-specific validation is not scientifically justifiable and may compromise experimental reproducibility or lead to false-negative results in screening campaigns.

Quantitative Evidence Guide for 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol (CAS: 27979-00-6): Comparative Performance Data


Comparative In Vitro Cytotoxicity Against Human Cancer Cell Lines: Target Compound vs. 3-Trifluoromethyl Analog

The target compound demonstrates differentiated potency across a panel of human cancer cell lines when compared to a structurally similar analog, 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. The phenyl-substituted target exhibits IC50 values of 15.0, 10.5, and 12.0 µM against MCF-7, HeLa, and A549 cells, respectively . In contrast, the trifluoromethyl analog shows markedly reduced activity, with IC50 values >50 µM in the same cell lines . This represents a greater than 3.3-fold to 4.7-fold improvement in potency conferred by the phenyl substitution.

Anticancer Cytotoxicity IC50

Molecular Electronic Properties: Lower HOMO-LUMO Gap of the Phenyl-Substituted Scaffold

Density Functional Theory (DFT) calculations reveal that phenylpyrazole-benzothiazole conjugates exhibit significantly lower HOMO-LUMO energy gaps (ΔEH-L) compared to other substituted analogs. Specifically, conjugates containing the phenylpyrazole motif (compounds 8-10) have ΔEH-L values in the range of 3.61–4.39 eV [1]. This is notably lower than other derivatives in the same study, such as compound 4 (ΔEH-L = 4.51 eV) and compound 6 (ΔEH-L = 4.61 eV), indicating greater chemical reactivity and potential for enhanced biological interaction.

DFT HOMO-LUMO Computational Chemistry

Structure-Activity Relationship: Substitution at the 3-Position of the Pyrazole Ring

The nature of the substituent at the 3-position of the pyrazole ring is a critical determinant of biological activity. In a direct comparison, the target compound (3-phenyl substitution) is a member of a class that demonstrates a distinct activity profile. The presence of an electron-donating group like phenyl is associated with enhanced antimicrobial and antioxidant activities, whereas the introduction of a methyl (CH3) or chloro (Cl) substituent at the same position is linked to superior anti-tubercular (anti-TB) activity, with some analogs achieving Minimum Inhibitory Concentration (MIC) values as low as 1.6 µg/mL [1]. This highlights that the 3-phenyl moiety directs the compound toward a specific biological application space, distinct from that of other 3-substituted analogs.

SAR Medicinal Chemistry Lead Optimization

Predicted Physicochemical and ADME Profile: A Starting Point for Lead Optimization

In silico SwissADME analysis of related phenylpyrazole-benzothiazole conjugates provides a preliminary assessment of drug-like characteristics [1]. While specific data for the exact target compound may not be published, the analysis of its structural class reveals a predicted profile that is typical for this scaffold. The assessment evaluates key parameters such as gastrointestinal absorption, blood-brain barrier permeability, and compliance with Lipinski's Rule of Five. This predicted profile serves as a critical baseline for researchers, allowing them to compare the target compound's theoretical drug-likeness against other potential leads before investing in expensive in vitro ADME and in vivo pharmacokinetic studies.

ADME Drug-likeness Pharmacokinetics

Broad-Spectrum Antimicrobial Potential of the Phenylpyrazole-Benzothiazole Scaffold

Phenylpyrazole-benzothiazole conjugates have demonstrated potent and broad-spectrum antimicrobial activity in vitro. In a recent study, Conjugate 8, which shares the core phenylpyrazole-benzothiazole scaffold with the target compound, exhibited Minimum Inhibitory Concentration (MIC) values of < 37 µg/mL against Staphylococcus aureus (Gram-positive) and < 226 µg/mL against Aspergillus fumigatus (fungus) [1]. While not a direct measurement of the target compound itself, this data establishes the high antimicrobial potential of the specific phenyl-substituted class to which it belongs, distinguishing it from other less active analogs in the same study.

Antimicrobial Antibacterial MIC

Mechanistic Basis for Cytotoxic Activity: Caspase Activation and Cell Cycle Arrest

The observed cytotoxic activity of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol against cancer cell lines is attributed to a specific mechanism of action involving the activation of caspase pathways and the inhibition of cell cycle progression . This is a more defined mode of action compared to some other pyrazole derivatives that may act through different or less characterized pathways. While direct comparative mechanistic data with a specific analog is not provided, this defined pro-apoptotic mechanism differentiates the compound from general cytotoxic agents and provides a clear rationale for its use in targeted anticancer research.

Apoptosis Caspase Mechanism of Action

Recommended Research Applications for 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol (CAS: 27979-00-6)


Screening in Breast, Cervical, and Lung Adenocarcinoma Models

Based on its demonstrated in vitro cytotoxicity against MCF-7 (IC50: 15.0 µM), HeLa (IC50: 10.5 µM), and A549 (IC50: 12.0 µM) cell lines , this compound is a strong candidate for inclusion in focused anticancer screening libraries targeting these specific cancer types. Its superior potency compared to the 3-trifluoromethyl analog (IC50 > 50 µM) provides a clear scientific justification for its selection in these assays.

Lead Compound for Antimicrobial Drug Discovery

The compound belongs to a class of phenylpyrazole-benzothiazole conjugates that have demonstrated broad-spectrum antimicrobial activity, with a class-representative achieving MIC values of < 37 µg/mL against S. aureus and < 226 µg/mL against A. fumigatus [1]. This positions the target compound as a valuable starting point for medicinal chemistry campaigns aimed at developing new antibacterial or antifungal agents through structure-activity relationship (SAR) exploration.

Computational Chemistry and Molecular Modeling Studies

The phenylpyrazole-benzothiazole scaffold is characterized by a relatively low HOMO-LUMO energy gap (ΔEH-L = 3.61–4.39 eV) [1], indicating higher chemical reactivity and potential for strong target engagement. This makes the compound an excellent candidate for computational studies, including density functional theory (DFT) calculations and molecular docking simulations, to predict binding modes and design next-generation analogs with improved potency.

Mechanistic Studies in Apoptosis and Cell Cycle Regulation

Evidence indicates that this compound exerts its cytotoxic effects through the activation of caspase pathways and inhibition of cell cycle progression . This defined mechanism of action makes it a useful tool compound for basic research focused on understanding the molecular pathways governing apoptosis and cell division in cancer cells.

Baseline for Structure-Activity Relationship (SAR) Exploration

The 3-phenyl substituent on the pyrazole ring is a key determinant of the compound's biological profile, directing it towards antimicrobial and antioxidant activities [2]. Researchers can use this compound as a baseline reference to systematically modify the 3-position and other parts of the scaffold, quantifying how each change affects potency and selectivity in a defined biological assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.